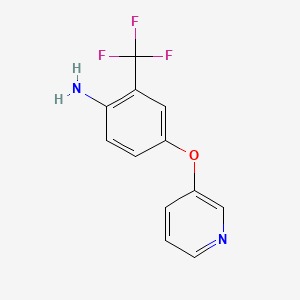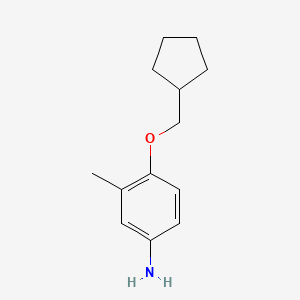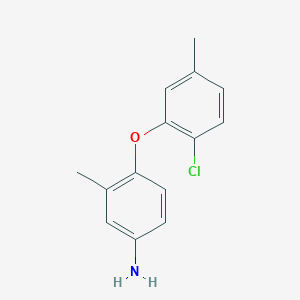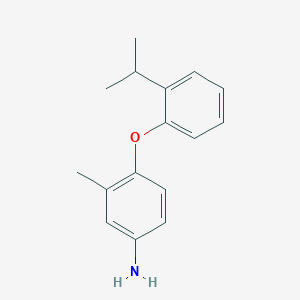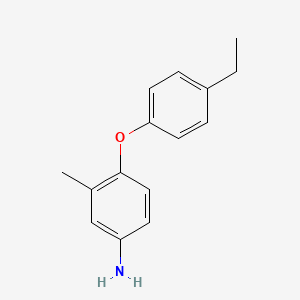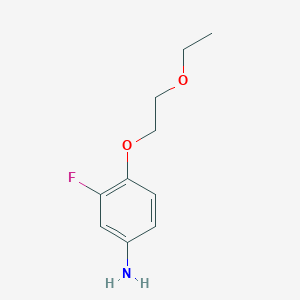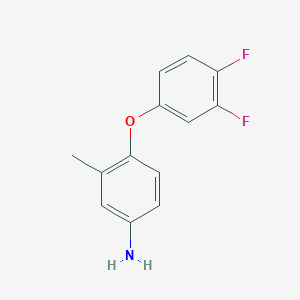
4-(3,4-Difluorophenoxy)-3-methylaniline
Übersicht
Beschreibung
4-(3,4-Difluorophenoxy)-3-methylaniline, also known as 4-Difluorophenoxy-3-methylaniline, is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble solid with a melting point of 77-79 °C and a boiling point of 191-193 °C. It is a derivative of aniline, a type of amine, and is used as a reagent in a variety of reactions. 4-(3,4-Difluorophenoxy)-3-methylaniline is an important intermediate in the synthesis of a variety of organic compounds and is used in the development of new drugs and materials.
Wissenschaftliche Forschungsanwendungen
4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline is widely used in scientific research. It is used as a reagent in the synthesis of a variety of organic compounds, including drugs, pharmaceuticals, and materials. It is also used as a building block in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. Additionally, it is used in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and oxazoles.
Wirkmechanismus
The mechanism of action of 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which is able to stabilize the intermediate of a reaction and increase the reaction rate. Additionally, it is believed that the compound is able to act as a catalyst in certain reactions, allowing for the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline are not well understood. However, it is believed that the compound is able to interact with a variety of proteins and enzymes, leading to changes in the activity of these proteins and enzymes. Additionally, it is believed that the compound is able to interact with a variety of receptors, leading to changes in the activity of these receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylaniline in lab experiments include its low cost, high solubility in water, and low toxicity. Additionally, the compound is stable and can be stored for long periods of time. The major limitation of the compound is that it is a highly reactive compound, which can lead to unwanted side reactions.
Zukünftige Richtungen
For the use of 4-(3,4-(3,4-(3,4-Difluorophenoxy)-3-methylanilineenoxy)-3-methylanilineenoxy)-3-methylaniline include its use as a catalyst in the synthesis of a variety of organic compounds, including polymers, dyes, and pigments. Additionally, it could be used as a reagent in the synthesis of a variety of heterocyclic compounds, such as quinolines, indoles, and oxazoles. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, further research could be conducted to develop new methods for the synthesis of the compound.
Eigenschaften
IUPAC Name |
4-(3,4-difluorophenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-8-6-9(16)2-5-13(8)17-10-3-4-11(14)12(15)7-10/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCKCTBWIJVIHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenoxy)-3-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172718.png)

